molecular formula C22H44N2S B11954663 Thiourea, N-octadecyl-N'-2-propen-1-yl- CAS No. 7460-25-5

Thiourea, N-octadecyl-N'-2-propen-1-yl-

Cat. No.: B11954663
CAS No.: 7460-25-5
M. Wt: 368.7 g/mol
InChI Key: LEJAJYAFJCVHOB-UHFFFAOYSA-N
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Description

Overview of Thiourea (B124793) Derivatives in Contemporary Academic Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block in a wide array of chemical research endeavors. mdpi.combyjus.com Its derivatives are a significant focus in organic synthesis and medicinal chemistry due to their diverse biological activities. mdpi.com These compounds have garnered attention for their potential applications as antibacterial, antioxidant, anticancer, anti-inflammatory, and antiviral agents. mdpi.comnih.gov The versatility of the thiourea scaffold allows for the synthesis of various heterocyclic compounds, making it a valuable intermediate in the development of new therapeutic agents. nih.govresearchgate.net

In the realm of materials science, thiourea derivatives are utilized in the production of flame-retardant resins and as vulcanization accelerators. byjus.com They also play a role in agrochemicals, with some derivatives exhibiting fungicidal, insecticidal, and herbicidal properties. acs.org The ability of the sulfur and nitrogen atoms in the thiourea moiety to coordinate with metal ions makes these compounds effective in metal complexes and as sensors for heavy metals. mdpi.comnih.gov The continuous exploration of thiourea derivatives in academic research underscores their importance and potential for innovation across various scientific disciplines. nih.govresearchgate.net

Structural Classification and IUPAC Nomenclature of N,N'-Disubstituted Thioureas

N,N'-disubstituted thioureas are a class of organic compounds characterized by the presence of a thiourea core with two substituents attached to the nitrogen atoms. The general structure is (R₁NH)(R₂NH)C=S. wikipedia.org The nomenclature of these compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The parent name is "thiourea," and the substituents on the nitrogen atoms are indicated as prefixes.

For the compound , the IUPAC name is N-octadecyl-N'-2-propen-1-yl-thiourea . This name is derived as follows:

Thiourea : This is the parent structure, SC(NH₂)₂.

N-octadecyl- : This indicates the presence of an octadecyl group (a C₁₈H₃₇ alkyl chain) attached to one of the nitrogen atoms.

N'-2-propen-1-yl- : This signifies a 2-propen-1-yl group (commonly known as an allyl group, -CH₂-CH=CH₂) attached to the other nitrogen atom. The "N'" is used to distinguish the two nitrogen atoms.

The structure of N,N'-disubstituted thioureas features a planar core, and they can exist in tautomeric forms, with the thione form generally being more prevalent in aqueous solutions. mdpi.comwikipedia.org

Table 1: Structural Details of N-octadecyl-N'-2-propen-1-yl-thiourea

FeatureDescription
Molecular Formula C₂₂H₄₄N₂S
IUPAC Name N-octadecyl-N'-2-propen-1-yl-thiourea
Parent Compound Thiourea
Substituent 1 (on N) Octadecyl group
Substituent 2 (on N') 2-propen-1-yl (Allyl) group

Historical Context of Thiourea Chemistry Relevant to Substituted Forms

The history of thiourea chemistry dates back to the 19th century, with the first synthesis of thiourea occurring in 1873. nih.gov This discovery was a significant milestone, providing a sulfur analog to the well-known compound urea. nih.gov Early research into thiourea and its derivatives laid the groundwork for modern organic synthesis and medicinal chemistry.

The development of synthetic methods for substituted thioureas has been a continuous area of research. A common method involves the reaction of an isothiocyanate with a primary or secondary amine. ijacskros.com This versatile reaction allows for the introduction of a wide variety of substituents onto the thiourea core, leading to a vast library of compounds with diverse properties. Other synthetic routes include the reaction of amines with carbon disulfide. wikipedia.org

Historically, thiourea derivatives have found applications in various fields. For instance, some were used in early photographic processes and as analytical reagents. wikipedia.org In the mid-20th century, the biological activities of certain thiourea derivatives began to be recognized, leading to their investigation as potential therapeutic agents. nih.gov This historical progression has paved the way for the contemporary focus on designing and synthesizing novel substituted thioureas with specific biological and material properties.

Rationale for Dedicated Research Focus on N-octadecyl-N'-2-propen-1-yl-thiourea

While specific research dedicated solely to N-octadecyl-N'-2-propen-1-yl-thiourea is not extensively documented in publicly available literature, a scientific rationale for its investigation can be inferred from the properties of its constituent functional groups and the known applications of other thiourea derivatives.

The octadecyl group is a long, saturated hydrocarbon chain, which imparts significant lipophilicity to the molecule. This property can be advantageous in several applications:

Enhanced Membrane Permeability: In a biological context, the long alkyl chain could facilitate the transport of the molecule across cell membranes, potentially enhancing its bioavailability and efficacy as a therapeutic agent.

Surfactant Properties: The presence of a long hydrophobic tail (octadecyl group) and a polar head (thiourea group) suggests that this molecule could exhibit surfactant properties, making it of interest in materials science for applications such as nanoparticle synthesis or as a corrosion inhibitor.

The 2-propen-1-yl (allyl) group contains a reactive double bond, which opens up possibilities for further chemical modifications:

Polymerization: The allyl group can participate in polymerization reactions, allowing for the incorporation of the thiourea moiety into polymer chains. This could be useful for creating functional polymers with specific binding or catalytic properties.

Cross-linking: The double bond can be used for cross-linking, which is relevant in the development of new materials, such as modified rubbers or resins. wikipedia.org

Further Functionalization: The reactivity of the allyl group allows for the attachment of other functional groups, providing a handle for creating more complex molecules with tailored properties.

The combination of these two distinct functional groups on a thiourea scaffold suggests that N-octadecyl-N'-2-propen-1-yl-thiourea could be a versatile molecule with potential applications in both medicinal chemistry and materials science. Research into this compound would likely focus on exploring these potential applications by synthesizing the molecule and evaluating its biological and material properties.

Properties

CAS No.

7460-25-5

Molecular Formula

C22H44N2S

Molecular Weight

368.7 g/mol

IUPAC Name

1-octadecyl-3-prop-2-enylthiourea

InChI

InChI=1S/C22H44N2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22(25)23-20-4-2/h4H,2-3,5-21H2,1H3,(H2,23,24,25)

InChI Key

LEJAJYAFJCVHOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=S)NCC=C

Origin of Product

United States

Coordination Chemistry of N Octadecyl N 2 Propen 1 Yl Thiourea

Ligand Design Principles for Thiourea (B124793) Derivatives

The design of thiourea-based ligands is guided by the desire to create molecules with specific coordination preferences and to impart desired properties to the resulting metal complexes. The versatility of thiourea derivatives arises from the ease with which their nitrogen substituents can be modified, leading to a vast array of substituted and functionalized ligands. researchgate.net Key principles in the design of these ligands include the modulation of steric and electronic effects of the substituents, which in turn influence the ligand's coordination mode, the stability of the metal complex, and its reactivity.

The introduction of bulky substituents on the nitrogen atoms can sterically hinder certain coordination geometries, favoring others. For instance, bulky groups can promote the formation of complexes with lower coordination numbers. The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups can enhance the acidity of the N-H protons, facilitating deprotonation and coordination as an anionic ligand. Conversely, electron-donating groups can increase the electron density on the sulfur and nitrogen atoms, potentially strengthening the coordinate bond.

Furthermore, the incorporation of additional functional groups into the thiourea backbone can introduce new donor atoms, leading to multidentate ligands with enhanced chelation capabilities. This can result in the formation of more stable metal complexes with specific geometries. Non-covalent interactions, such as hydrogen bonding and chalcogen bonding, are also important considerations in ligand design as they can influence the supramolecular assembly and crystal packing of the resulting complexes. waikato.ac.nz

Coordination Modalities of N,N'-Disubstituted Thiourea Ligands

N,N'-disubstituted thiourea ligands, including N-octadecyl-N'-2-propen-1-yl-thiourea, can exhibit several coordination modes when interacting with metal ions. The flexible nature of the thiourea backbone allows it to act as a monodentate, bidentate, or bridging ligand. researchgate.net

The most common coordination mode for neutral thiourea ligands is monodentate coordination through the soft sulfur atom. researchgate.netmdpi.com This is attributed to the higher polarizability and lower electronegativity of sulfur compared to nitrogen, making it a better soft donor for soft metal ions. In this mode, the thiourea ligand acts as a neutral two-electron donor. Spectroscopic evidence for S-coordination includes a decrease in the stretching frequency of the C=S bond and an increase in the stretching frequency of the C-N bond in the infrared spectrum upon complexation. researchgate.net

N,N'-disubstituted thioureas can also act as bidentate ligands, coordinating to a metal center through both a sulfur and a nitrogen atom to form a four-membered chelate ring. mdpi.comtandfonline.com This mode of coordination often occurs after the deprotonation of one of the N-H protons, resulting in an anionic ligand. The formation of a stable chelate ring can enhance the thermodynamic stability of the resulting metal complex. The specific nitrogen atom involved in chelation can be influenced by the nature of the substituents on the nitrogen atoms. tandfonline.com

In some instances, thiourea derivatives can act as bridging ligands, linking two or more metal centers. This can occur in several ways. For example, the sulfur atom can bridge two metal ions. Alternatively, both the sulfur and one of the nitrogen atoms can coordinate to different metal centers, leading to the formation of polynuclear complexes or coordination polymers. The propensity for bridging coordination is influenced by the steric bulk of the N-substituents and the nature of the metal ion and other co-ligands present in the coordination sphere.

Formation of Metal Complexes with Transition Elements

Thiourea and its derivatives form stable complexes with a wide range of transition metals. The interaction of N-octadecyl-N'-2-propen-1-yl-thiourea with first-row transition metal ions is expected to yield a variety of complexes with interesting structural and electronic properties.

First-row transition metals such as cobalt(II), copper(II), nickel(II), and iron(II) readily form complexes with N,N'-disubstituted thiourea ligands. The geometry of these complexes is influenced by the metal ion's preferred coordination number and geometry, as well as the ligand's steric and electronic properties.

Cobalt(II): Co(II) complexes with thiourea ligands can adopt tetrahedral or octahedral geometries. In some cases, octahedral geometry is achieved through the coordination of two thiourea ligands and other ancillary ligands.

Copper(II) and Copper(I): Copper complexes of thioureas are well-studied. Cu(II) can be reduced to Cu(I) by the thiourea ligand, which itself gets oxidized. Both Cu(II) and Cu(I) complexes have been reported. For instance, Cu(I) often forms trigonal planar complexes with monodentate thiourea ligands coordinating through the sulfur atom.

Nickel(II): Ni(II) complexes with N,N'-disubstituted thioureas can exhibit square planar or octahedral geometries. researchgate.net The specific geometry is often dependent on the ligand field strength and the steric constraints imposed by the substituents. For example, square planar geometry is common for Ni(II) with bidentate S,O-coordinating thiourea derivatives. researchgate.net

Iron(II): Iron(II) is known to form complexes with thiourea where the ligand coordinates through the sulfur atom. researchgate.net These complexes are often S-bonded. researchgate.net

The following table summarizes the coordination behavior of various N,N'-disubstituted thiourea ligands with first-row transition metals, providing a basis for predicting the behavior of N-octadecyl-N'-2-propen-1-yl-thiourea.

Thiourea Ligand DerivativeMetal IonCoordination ModeResulting Geometry
N-ferrocenoyl-N'-arylalkylthioureasCu(I)Monodentate (S-coordination)Trigonal Planar
N-(dimethylcarbamothioyl)-4-fluorobenzamideCu(II), Ni(II)Bidentate (S, O-coordination)Slightly distorted square planar researchgate.net
N,N-dialkyl-N'-3-chlorobenzoylthioureaCu(II), Ni(II)Bidentate (S, O-coordination)Not specified nih.gov
N-allylcarbamothioyl-2-chlorobenzamideCo(II), Ni(II), Cu(II)BidentateNot specified researchgate.net
N,N'-dicyclohexylthioureaFe(II)Monodentate (S-coordination)Not specified researchgate.net

Coordination with Platinum Group Metal Centers (e.g., Pt(II), Pd(II), Ru(II))

The coordination chemistry of N-octadecyl-N'-2-propen-1-yl-thiourea with platinum group metals (PGMs) is characterized by the versatile binding capabilities of the thiourea moiety. The presence of soft donor atoms, primarily sulfur and to a lesser extent nitrogen, facilitates strong interactions with soft metal centers like Pt(II), Pd(II), and Ru(II). Thiourea derivatives are known to be excellent ligands for these metals, forming stable complexes with diverse coordination modes. nih.govresearchgate.net

Platinum(II) and Palladium(II) Complexes: For d⁸ metal ions such as Pt(II) and Pd(II), N-substituted thioureas typically form square-planar complexes. researchgate.netresearchgate.net Depending on the reaction conditions and the nature of other ligands present, N-octadecyl-N'-2-propen-1-yl-thiourea can coordinate in several ways. In many instances, thiourea derivatives act as neutral monodentate ligands, binding to the metal center exclusively through the sulfur atom. mdpi.com However, the presence of the allyl group introduces the possibility of π-coordination. Research on N-allylthioureas has shown that these ligands can form π-complexes with Pd(II) where coordination occurs through both the thione sulfur and the C=C double bond of the allyl group. nuph.edu.uanih.gov This results in a bidentate chelate, which enhances the stability of the complex.

In the case of N-octadecyl-N'-2-propen-1-yl-thiourea, coordination to Pt(II) and Pd(II) can lead to complexes with the general formula [M(L)Cl₂], where L is the thiourea ligand. nih.gov The coordination environment is typically a distorted square-planar geometry. The specific mode of coordination, whether monodentate S-coordination or bidentate S, C=C coordination, is influenced by steric and electronic factors of the substituents.

Interactive Table: Coordination Behavior of Thiourea Ligands with Platinum Group Metals
Metal CenterCommon GeometryTypical Coordination Modes of N-octadecyl-N'-2-propen-1-yl-thiourea
Pt(II)Square-planarMonodentate (S-coordination), Bidentate (S, C=C π-coordination)
Pd(II)Square-planarMonodentate (S-coordination), Bidentate (S, C=C π-coordination)
Ru(II)OctahedralMonodentate (S-coordination)

Influence of N-Alkyl and N'-Alkenyl Substituents on Coordination Behavior

The nature of the substituents on the nitrogen atoms of the thiourea backbone significantly modulates its coordination properties. In N-octadecyl-N'-2-propen-1-yl-thiourea, the long octadecyl chain and the reactive allyl group exert considerable steric and electronic influences.

Steric Hindrance and Conformational Effects of Octadecyl and Allyl Moieties

The bulky octadecyl group introduces significant steric hindrance around the coordinating nitrogen atom. This steric bulk can influence the geometry of the resulting metal complex and may hinder the formation of certain coordination isomers. rsc.org For instance, the large steric demand of the octadecyl chain can favor the formation of complexes with lower coordination numbers or specific spatial arrangements that minimize steric clashes. The long alkyl chain also imparts lipophilic character to the ligand and its metal complexes, influencing their solubility in nonpolar organic solvents. waikato.ac.nz

Electronic Perturbations on Donor Atom Basicity

The electronic effects of the N-alkyl and N'-alkenyl substituents influence the donor properties of the sulfur and nitrogen atoms. Alkyl groups, such as the octadecyl chain, are generally considered to be electron-donating through an inductive effect. This increases the electron density on the adjacent nitrogen atom and, through resonance, on the sulfur atom. asianpubs.org An increase in electron density on the sulfur atom enhances its basicity and its ability to coordinate to soft metal ions like those of the platinum group.

Supramolecular Architectures Mediated by Metal-Thiourea Interactions

The unique structural features of N-octadecyl-N'-2-propen-1-yl-thiourea and its metal complexes facilitate the formation of supramolecular architectures. The long octadecyl chains can induce self-assembly through van der Waals interactions, leading to ordered structures in the solid state. researchgate.net These long alkyl chains can interdigitate, forming lamellar or other organized structures, which can be influenced by the coordination geometry of the metal center.

Furthermore, the thiourea moiety itself is an excellent hydrogen bond donor (N-H) and acceptor (C=S). researchgate.net In the solid state, intermolecular hydrogen bonds of the N-H···S type are common in thiourea derivatives and their complexes, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.neteurjchem.com The combination of metal coordination, hydrogen bonding, and van der Waals interactions provides a powerful toolkit for the rational design of complex supramolecular structures. The amphiphilic nature of N-octadecyl-N'-2-propen-1-yl-thiourea may also lead to the formation of interesting aggregates, such as micelles or vesicles, in solution, particularly when coordinated to a metal center that can act as a hydrophilic head group.

Interactive Table: Supramolecular Interactions in N-octadecyl-N'-2-propen-1-yl-thiourea Complexes
Interaction TypeParticipating MoietiesResulting Structure
Van der WaalsOctadecyl chainsLamellar or interdigitated packing
Hydrogen BondingN-H and C=S groupsExtended networks (chains, sheets)
Metal CoordinationThiourea (S, N, C=C) and Metal CenterDefined complex geometry, nodes in network

Catalytic Applications of N Octadecyl N 2 Propen 1 Yl Thiourea and Its Derivatives

Organocatalytic Principles Involving N,N'-Disubstituted Thiourea (B124793) Derivatives

The catalytic efficacy of N,N'-disubstituted thiourea derivatives stems from the unique properties of the thiourea moiety. The two N-H protons are sufficiently acidic to act as potent hydrogen-bond donors, a capability enhanced by the presence of electron-withdrawing groups on the nitrogen substituents. nih.govwikipedia.org This allows the catalyst to interact with and stabilize electrophilic substrates or anionic transition states.

The cornerstone of thiourea organocatalysis is its function as a dual hydrogen-bond donor. researchgate.net The two N-H groups can form a bidentate, "clamp-like" interaction with substrates containing hydrogen-bond accepting groups, such as carbonyls or nitro groups. wikipedia.orgacs.org This dual hydrogen bonding pre-organizes the reacting partners, activating the electrophile and stabilizing the transition state, thereby lowering the activation energy of the reaction. acs.orgscispace.com For instance, in reactions involving carbonyl compounds, the thiourea catalyst hydrogen-bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. wikipedia.orgnih.gov The strength and geometry of these hydrogen bonds are crucial for the catalyst's activity and the stereochemical outcome of the reaction. acs.org

Beyond simple hydrogen bonding, the N-H protons of thioureas can also engage in Brønsted acid catalysis. scispace.comacs.org In this mode of action, the thiourea catalyst can protonate a substrate to generate a more reactive, cationic intermediate. scispace.comacs.org Computational and experimental studies have shown that for certain reactions, a mechanism where the thiourea acts as a Brønsted acid is preferred over a purely hydrogen-bonding model. scispace.comacs.org For example, in the tetrahydropyranylation of alcohols, it has been proposed that the thiourea protonates 3,4-dihydro-2H-pyran to form a highly reactive oxacarbenium ion, which is then attacked by the alcohol. scispace.comacs.org This catalytic mode is particularly relevant in reactions where the substrate is sufficiently basic to be protonated by the weakly acidic thiourea. Some protocols even employ a co-catalyst system, where a chiral thiourea derivative is used in conjunction with a weak Brønsted acid to facilitate reactions like the Pictet-Spengler reaction. jh.eduthieme-connect.com

To enhance catalytic efficiency and stereocontrol, the thiourea moiety is often incorporated into a larger molecular scaffold that contains a second functional group, typically a Lewis base such as a tertiary amine. researchgate.netrsc.org These are known as bifunctional catalysts. researchgate.netrsc.org In this synergistic arrangement, the thiourea group activates the electrophile through hydrogen bonding (acting as a Lewis acid), while the basic group activates the nucleophile through deprotonation or hydrogen bonding (acting as a Brønsted or Lewis base). nih.govlibretexts.orgacs.org This dual activation brings the two reactants into close proximity within a chiral environment, allowing for highly organized transition states and leading to excellent stereoselectivity. researchgate.netlibretexts.org This approach has been successfully applied to a wide variety of asymmetric transformations, including Michael additions and aza-Michael additions. libretexts.orgorganic-chemistry.orgacs.org

Asymmetric Synthesis Applications

Chiral, non-racemic thiourea derivatives are powerful catalysts for asymmetric synthesis, enabling the production of enantiomerically enriched molecules. The predictable geometry of the dual hydrogen-bonding interaction allows for effective transfer of stereochemical information from the catalyst to the product.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Bifunctional thiourea catalysts have proven to be exceptionally effective in rendering this reaction enantioselective. beilstein-journals.orgrsc.orgrsc.org In a typical system, the thiourea moiety activates the α,β-unsaturated electrophile (e.g., a nitroolefin) via hydrogen bonding to the nitro group, while a basic amine group on the catalyst deprotonates a pro-nucleophile (e.g., a 1,3-dicarbonyl compound) to generate a nucleophilic enolate. libretexts.orgorganic-chemistry.orgacs.orgnih.gov The resulting ion pair is held in a specific orientation by the chiral catalyst, dictating the face from which the nucleophile attacks the electrophile, thus controlling the stereochemistry of the newly formed stereocenter. libretexts.org This methodology has been used to achieve high yields and enantioselectivities for a variety of substrates. organic-chemistry.orgacs.orgnih.gov

Table 1: Examples of Bifunctional Thiourea-Catalyzed Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroolefins acs.org

EntryNitroolefin (R)1,3-Dicarbonyl CompoundYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
1PhenylDiethyl malonate88-92
24-ChlorophenylDiethyl malonate80-94
32-NaphthylDiethyl malonate86-90
4PhenylDibenzyl malonate87-93
5PhenylAcetylacetone8889/1192
64-ChlorophenylEthyl acetoacetate8391/990

Reactions catalyzed by a derivative of (1R,2R)-diaminocyclohexane bearing a thiourea and a tertiary amine group.

The aza-Michael addition involves the conjugate addition of an amine nucleophile to an activated olefin, forming a carbon-nitrogen bond. This reaction is of great importance for the synthesis of β-amino carbonyl compounds and other nitrogen-containing molecules. Bifunctional thiourea catalysts are also highly effective in controlling the stereochemistry of this transformation. uva.es Similar to the Michael addition, the catalyst simultaneously activates the electrophile and the amine nucleophile. nih.gov For instance, in the addition of an amine to an α,β-unsaturated ester, the thiourea can activate the ester carbonyl via hydrogen bonding, while a basic site on the catalyst interacts with the amine. nih.gov When prochiral nucleophiles and electrophiles are used, the catalyst can control both the diastereomeric ratio (dr) and the enantiomeric excess (ee) of the product, providing access to complex molecules with multiple stereocenters. uva.es

Table 2: Examples of Bifunctional Thiourea-Catalyzed Enantioselective Aza-Henry (Aza-Michael) Reactions uva.es

EntryImine (R)Nitroalkane (R')Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
1PhenylNitromethane94-90 (R)
24-BromophenylNitromethane95-89 (R)
32-ThienylNitromethane89-85 (R)
4PhenylNitroethane8065/3586 (anti)
5PhenylNitropropane78>95/592 (anti)

Reactions involve the addition of a nitroalkane to an N-Boc protected imine, catalyzed by a polymer-supported chiral thiourea derived from (L)-valine.

Asymmetric Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones, employing a hydrogen donor, typically in the form of isopropanol (B130326) or formic acid. Chiral thiourea derivatives have emerged as effective organocatalysts in this domain, often working in conjunction with a metal catalyst or as part of a bifunctional system.

While there is no specific data available for N-octadecyl-N'-2-propen-1-yl-thiourea in ATH, research on other chiral thiourea catalysts provides a basis for understanding its potential. Thiourea-based catalysts are known to activate the substrate through hydrogen bonding, enhancing its susceptibility to hydride transfer. In the context of ATH, a chiral thiourea can create a chiral environment around the ketone, leading to a stereoselective reduction.

The N-octadecyl group in N-octadecyl-N'-2-propen-1-yl-thiourea would be expected to significantly increase the catalyst's solubility in nonpolar organic solvents, which are often used for ATH reactions. This enhanced solubility could lead to improved catalyst-substrate interaction and potentially higher reaction rates. The long alkyl chain might also influence the catalyst's aggregation state in solution, which could have an impact on its catalytic activity and stereoselectivity.

The N'-2-propen-1-yl (allyl) group could serve as a point of attachment for further modification of the catalyst, for instance, by anchoring it to a solid support or incorporating it into a larger macromolecular structure. This would be particularly relevant for catalyst recovery and reuse.

A representative example of a thiourea-catalyzed asymmetric transfer hydrogenation of a ketone is shown in the table below, illustrating the typical conditions and outcomes for such reactions with related catalysts.

**Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Chiral Thiourea Catalyst***

EntryCatalystHydrogen DonorSolventTemp (°C)Yield (%)ee (%)
1Chiral Bifunctional ThioureaHCOOH/NEt₃Toluene259592
2Chiral Amino-Thioureai-PrOHDichloromethane09288

*Data is representative of typical results obtained with chiral thiourea catalysts and does not represent data for N-octadecyl-N'-2-propen-1-yl-thiourea, for which specific data is not available.

Other Stereoselective Transformations

Beyond asymmetric transfer hydrogenation, thiourea derivatives are known to catalyze a broad spectrum of stereoselective transformations. These include Michael additions, aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions, among others. The catalytic principle remains the same: the thiourea moiety activates the electrophile through hydrogen bonding, while a chiral scaffold directs the stereochemical outcome of the reaction.

The unique combination of the N-octadecyl and N'-2-propen-1-yl substituents in the target molecule could offer advantages in various stereoselective reactions. The long alkyl chain could be particularly beneficial in reactions involving nonpolar substrates or solvents, improving catalyst solubility and dispersion. Furthermore, in biphasic catalysis, the lipophilic nature of the octadecyl group could favor the catalyst's partitioning into the organic phase where the reaction occurs.

The allyl group, being a reactive functional group, could participate in tandem catalytic cycles. For instance, after a thiourea-catalyzed stereoselective transformation, the allyl group could undergo a subsequent metal-catalyzed reaction, such as a cross-coupling or metathesis reaction, allowing for the synthesis of complex molecules in a one-pot fashion.

Below is a table summarizing the application of a representative chiral thiourea catalyst in a stereoselective Michael addition reaction.

**Table 2: Stereoselective Michael Addition of Diethyl Malonate to Chalcone Catalyzed by a Chiral Thiourea***

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
15Toluene249895
21Dichloromethane489593

*This data is illustrative of the performance of chiral thiourea catalysts in Michael additions and is not specific to N-octadecyl-N'-2-propen-1-yl-thiourea.

Metal-Thiourea Complexes as Catalytic Systems

Thiourea derivatives are excellent ligands for a variety of metal ions, forming stable complexes that can be employed as catalysts. The sulfur atom of the thiourea is a soft donor, showing a high affinity for soft metal ions such as palladium, platinum, gold, and silver.

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in continuous flow processes. The N-octadecyl-N'-2-propen-1-yl-thiourea is particularly well-suited for the development of supported catalysts.

The long N-octadecyl chain can facilitate the physical adsorption of the thiourea or its metal complex onto hydrophobic supports like modified silica (B1680970) or polymers through van der Waals interactions. This non-covalent immobilization can provide a simple method for preparing heterogeneous catalysts.

Alternatively, the N'-2-propen-1-yl group offers a reactive handle for the covalent attachment of the thiourea ligand to a solid support. For example, the allyl group can be functionalized via hydrosilylation to anchor the molecule onto silica-based materials, or it can be copolymerized with other monomers to incorporate it into a polymer matrix. Metal complexes of these supported thiourea ligands could then be prepared, yielding robust heterogeneous catalysts. Such supported systems could find applications in a variety of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations.

In homogeneous catalysis, metal complexes of N-octadecyl-N'-2-propen-1-yl-thiourea could exhibit interesting properties. The N-octadecyl group would impart high solubility in nonpolar organic solvents, which is advantageous for many homogeneously catalyzed reactions. This could be particularly useful in reactions where substrate or product solubility is a limiting factor.

The coordination of the thiourea ligand to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. The sulfur atom of the thiourea can stabilize the metal center, while the substituents on the nitrogen atoms can be tuned to fine-tune the catalyst's performance. The allyl group on the thiourea ligand could also potentially participate in the catalytic cycle, for example, through coordination to the metal center or by undergoing intramolecular reactions.

Elucidation of Catalytic Reaction Mechanisms

The catalytic activity of thiourea derivatives is generally attributed to their ability to form hydrogen bonds with electrophilic substrates. In a typical mechanism for a thiourea-catalyzed reaction, the two N-H protons of the thiourea moiety interact with an electronegative atom (e.g., oxygen or nitrogen) of the substrate, thereby activating it towards nucleophilic attack.

For bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea) and a Lewis basic site (e.g., an amine), a cooperative activation mechanism is often proposed. The thiourea activates the electrophile, while the Lewis base activates the nucleophile, leading to a highly organized transition state and enhanced reactivity and stereoselectivity.

In the case of N-octadecyl-N'-2-propen-1-yl-thiourea, while it is not a classic bifunctional catalyst in the absence of an additional basic group, the substituents can still play a significant role in the catalytic mechanism. The long octadecyl chain could influence the solvation shell around the catalyst-substrate complex, potentially affecting the stability of the transition state. The allyl group, while not directly involved in the primary activation mechanism, could influence the electronic properties of the thiourea moiety through inductive effects.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating the mechanisms of thiourea-catalyzed reactions. Such studies could be employed to model the transition states of reactions catalyzed by N-octadecyl-N'-2-propen-1-yl-thiourea and to understand how the substituents influence the energetics of the catalytic cycle.

Impact of N-octadecyl and N'-2-propen-1-yl Substituents on Catalytic Performance and Stereoselectivity

The performance of a thiourea catalyst is highly dependent on the nature of its substituents. The N-octadecyl and N'-2-propen-1-yl groups in the target molecule are expected to have distinct and significant impacts on its catalytic properties.

Impact of the N-octadecyl Substituent:

Solubility and Phase Behavior: The most prominent effect of the long N-octadecyl chain is the significant increase in lipophilicity. This would render the catalyst highly soluble in nonpolar organic solvents and potentially insoluble in polar solvents like water. This property can be exploited in designing catalytic systems for specific solvent environments and for facilitating catalyst separation in biphasic systems.

Steric Effects: The bulky octadecyl group can exert a significant steric influence on the catalytic pocket. This steric hindrance can play a crucial role in stereoselective reactions by dictating the orientation of the substrate in the transition state, thereby influencing the enantiomeric or diastereomeric excess of the product.

Self-Assembly: Long alkyl chains are known to promote self-assembly and aggregation in solution. The N-octadecyl group could lead to the formation of micelles or other supramolecular structures, which might encapsulate the reactants and create a microenvironment that enhances reaction rates and selectivity.

Impact of the N'-2-propen-1-yl Substituent:

Electronic Effects: The allyl group is an electron-withdrawing group, which can increase the acidity of the N-H protons of the thiourea. A more acidic thiourea is a stronger hydrogen-bond donor, which can lead to enhanced activation of the electrophile and potentially higher catalytic activity.

Reactivity and Functionalization: The double bond of the allyl group provides a site for a wide range of chemical modifications. As mentioned earlier, this allows for the covalent immobilization of the catalyst onto solid supports. It also opens up the possibility of creating multifunctional catalysts by attaching other catalytic moieties to the allyl group.

Coordination Chemistry: In metal-catalyzed reactions, the allyl group can coordinate to the metal center, potentially influencing the geometry and reactivity of the catalytic complex. This could lead to unique catalytic activities that are not observed with other thiourea ligands.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D Methodologies for Thiourea (B124793) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-octadecyl-N'-2-propen-1-yl-thiourea in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-octadecyl-N'-2-propen-1-yl-thiourea is expected to exhibit characteristic signals for the octadecyl, allyl, and thiourea functional groups. The terminal methyl protons of the octadecyl chain would appear as a triplet at approximately 0.88 ppm. The methylene protons of the long alkyl chain would produce a broad multiplet in the region of 1.25-1.60 ppm. The methylene group adjacent to the nitrogen (N-CH₂) of the octadecyl chain is anticipated to be a triplet around 3.40 ppm.

The allyl group protons will show a more complex pattern. The protons of the terminal double bond (=CH₂) are expected to appear as two distinct multiplets around 5.1-5.3 ppm. The internal proton of the double bond (-CH=) would be observed as a multiplet in the range of 5.8-6.0 ppm. The methylene protons attached to the nitrogen of the allyl group (N-CH₂) are predicted to be a doublet of triplets around 4.1 ppm. The N-H protons of the thiourea moiety are expected to give rise to broad signals, typically in the range of 7.0-8.0 ppm, and their chemical shift can be sensitive to solvent and concentration chemicalbook.comchemguide.co.uk.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. The thiocarbonyl carbon (C=S) is a particularly diagnostic signal, expected to resonate in the downfield region, typically around 180-185 ppm researchgate.net. The carbons of the octadecyl chain will show a series of signals, with the terminal methyl carbon appearing at approximately 14 ppm and the numerous methylene carbons resonating between 22 and 32 ppm. The methylene carbon attached to the nitrogen (N-CH₂) of the octadecyl group would be found around 45 ppm.

For the allyl group, the terminal sp² carbon (=CH₂) is expected around 116 ppm, while the internal sp² carbon (-CH=) would be in the region of 134 ppm. The methylene carbon adjacent to the nitrogen (N-CH₂) of the allyl group is anticipated at approximately 48 ppm.

2D NMR Methodologies: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the assignments. COSY experiments would reveal the coupling relationships between protons, for instance, connecting the signals of the allyl group protons. HSQC spectra would correlate each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish long-range correlations, for example, between the N-H protons and the thiocarbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-octadecyl-N'-2-propen-1-yl-thiourea
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Octadecyl Chain
CH₃~0.88 (t)~14
(CH₂)₁₅~1.25-1.60 (m)~22-32
N-CH₂~3.40 (t)~45
Allyl Group
=CH₂~5.1-5.3 (m)~116
-CH=~5.8-6.0 (m)~134
N-CH₂~4.1 (dt)~48
Thiourea Moiety
N-H~7.0-8.0 (br s)-
C=S-~180-185

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) Spectroscopy: The IR spectrum of N-octadecyl-N'-2-propen-1-yl-thiourea is expected to show strong absorptions corresponding to the various functional groups. The N-H stretching vibrations of the thiourea moiety typically appear as a broad band in the region of 3100-3400 cm⁻¹ chemicalbook.com. The C-H stretching vibrations of the octadecyl and allyl groups will be observed between 2850 and 3000 cm⁻¹. The C=C stretching vibration of the allyl group is expected around 1640 cm⁻¹. A strong band in the region of 1500-1600 cm⁻¹ can be attributed to the N-C-S asymmetric stretching and N-H bending vibrations. The C=S stretching vibration is often coupled with other vibrations and can be found in the fingerprint region, typically between 700 and 800 cm⁻¹ eurjchem.com.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The C=C stretching of the allyl group and the C-S and S-H bonds would give rise to distinct Raman signals. The C=S stretching vibration, which can be weak in the IR spectrum, often shows a stronger band in the Raman spectrum. Symmetrical vibrations of the alkyl chain would also be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for N-octadecyl-N'-2-propen-1-yl-thiourea
Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H stretch3100-3400 (broad)3100-3400
C-H stretch (alkyl, allyl)2850-30002850-3000
C=C stretch (allyl)~1640~1640 (strong)
N-C-S asymmetric stretch / N-H bend1500-16001500-1600
C=S stretch700-800700-800 (stronger)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of N-octadecyl-N'-2-propen-1-yl-thiourea through analysis of its fragmentation patterns libretexts.org.

Molecular Ion: In techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight of the compound.

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecule will fragment in a predictable manner. The long octadecyl chain is expected to undergo characteristic fragmentation, producing a series of peaks separated by 14 Da (corresponding to CH₂ units) libretexts.org. Cleavage of the C-C bond beta to the nitrogen atom of the octadecyl chain would be a favorable process.

Fragmentation of the allyl group can occur through the loss of a vinyl radical (•CH=CH₂) or an allyl radical (•CH₂CH=CH₂). Cleavage of the C-N bonds of the thiourea core is also expected. Key fragments would likely include ions corresponding to the protonated octadecylamine, allyl isothiocyanate, and octadecyl isothiocyanate, arising from rearrangements and cleavages around the thiourea linkage. A common fragmentation pathway for thioureas involves the formation of isothiocyanate fragments.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structures

Single crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the solid state, thiourea derivatives often form extensive networks of intermolecular hydrogen bonds involving the N-H protons and the sulfur atom of the thiocarbonyl group. In the case of N-octadecyl-N'-2-propen-1-yl-thiourea, the long octadecyl chains are likely to pack in a regular, parallel fashion due to van der Waals interactions, potentially leading to a layered or interdigitated structure. The allyl groups may also influence the crystal packing. Obtaining a single crystal suitable for XRD analysis would be crucial for a complete structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Thiourea and its derivatives typically exhibit strong absorption bands in the UV region. For N-octadecyl-N'-2-propen-1-yl-thiourea, two main electronic transitions are expected. A high-energy absorption, typically below 220 nm, can be attributed to a π → π* transition within the thiocarbonyl group and the allyl group's C=C double bond. A lower-energy absorption, usually in the range of 240-280 nm, is characteristic of the n → π* transition of the non-bonding electrons on the sulfur atom of the C=S group researchgate.net. The position and intensity of these bands can be influenced by the solvent polarity. UV-Vis spectroscopy is also a valuable tool for studying the complexation of the thiourea with metal ions, as coordination to the sulfur atom can lead to significant shifts in the absorption maxima.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of N-octadecyl-N'-2-propen-1-yl-thiourea. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula (C₂₂H₄₄N₂S). A close agreement between the experimental and calculated values provides strong evidence for the elemental composition and purity of the synthesized compound. This technique is essential for verifying the stoichiometry of the molecule and ensuring that the correct product has been obtained.

Table 3: Theoretical Elemental Composition of N-octadecyl-N'-2-propen-1-yl-thiourea (C₂₂H₄₄N₂S)
Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01122264.24268.69
Hydrogen (H)1.0084444.35211.53
Nitrogen (N)14.007228.0147.28
Sulfur (S)32.06132.068.34
Total 384.668 100.00

Computational and Theoretical Chemistry Approaches for N Octadecyl N 2 Propen 1 Yl Thiourea

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties and reactivity trends, offering insights that are crucial for understanding the chemical behavior of N-octadecyl-N'-2-propen-1-yl-thiourea.

Detailed Research Findings: DFT calculations allow for the optimization of the molecule's geometry to its lowest energy state. From this optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-octadecyl-N'-2-propen-1-yl-thiourea, the MEP would likely show negative potential around the sulfur and nitrogen atoms of the thiourea (B124793) group, indicating these are sites prone to electrophilic attack or coordination with metal ions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are instrumental in predicting how the molecule will behave in a chemical reaction. researchgate.netnih.gov

Table 1: Conceptual DFT Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) μ = -(I + A) / 2 Represents the escaping tendency of electrons.

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Space and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ijnc.irmdpi.com For a flexible molecule like N-octadecyl-N'-2-propen-1-yl-thiourea, with its long octadecyl chain and rotatable bonds, MD simulations are essential for exploring its vast conformational space and understanding its dynamic behavior in different environments, such as in solution or when interacting with a biological receptor. researchgate.net

Detailed Research Findings: An MD simulation begins with an initial 3D structure of the molecule. By solving Newton's equations of motion for the system, the trajectory of each atom is traced over a set period, typically nanoseconds to microseconds. This process generates a large ensemble of conformations, revealing the molecule's preferred shapes and flexibility. mdpi.com Analysis of the radius of gyration throughout the simulation can provide insights into the compactness of the molecule over time. researchgate.net

In the context of drug design, MD simulations are invaluable for studying ligand-binding dynamics. ijnc.ir After an initial pose is predicted by molecular docking, an MD simulation of the ligand-protein complex can be performed. This simulation reveals the stability of the binding pose, identifies key interactions (like hydrogen bonds and hydrophobic contacts) that persist over time, and shows how the ligand and protein adapt to each other's presence. ijnc.ir This provides a more realistic and dynamic picture of the binding event than the static view offered by docking alone.

Table 2: Typical Parameters and Outputs of an MD Simulation for a Ligand-Protein Complex

Parameter/Output Description
Force Field A set of empirical energy functions used to calculate the potential energy of the system (e.g., CHARMM, AMBER). ijnc.ir
Solvent Model Explicit (e.g., TIP3P water) or implicit solvent models to simulate the aqueous environment.
Simulation Time The duration of the simulation, which needs to be long enough to sample relevant biological motions.
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions, used to assess the stability of the complex over time.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms, indicating flexible regions of the protein or ligand.
Interaction Energy The calculated energy of interaction between the ligand and the protein, indicating binding strength.

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the receptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net QSAR models are powerful tools in rational drug design, as they can predict the activity of newly designed molecules before they are synthesized, thus saving time and resources. nih.govnih.gov

Detailed Research Findings: The development of a QSAR model involves several steps. First, a dataset of molecules with known activities (e.g., inhibitory concentrations, IC₅₀) is collected. For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the observed biological activity. nih.govijper.org

The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. ijper.org Once validated, the model can be used to predict the activity of novel thiourea derivatives. By analyzing the model, researchers can identify which molecular properties are most influential in determining the biological activity. For instance, a QSAR model might reveal that increased lipophilicity and the presence of a hydrogen bond donor are positively correlated with the desired activity. This information provides a clear rationale for designing new derivatives, such as modifying the octadecyl or propenyl groups of N-octadecyl-N'-2-propen-1-yl-thiourea to enhance its predicted potency. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Examples Description
Physicochemical LogP, Molar Refractivity (MR), Polar Surface Area (PSA) Describe properties like lipophilicity, size, and polarity. mdpi.com
Electronic Dipole Moment, HOMO/LUMO energies, Atomic Charges Describe the electronic distribution and reactivity of the molecule.
Topological Molecular Connectivity Indices, Wiener Index Numerical values derived from the 2D graph representation of the molecule.

| 3D Descriptors | van der Waals Volume, Surface Area | Describe the three-dimensional shape and size of the molecule. nih.gov |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. farmaciajournal.combiointerfaceresearch.com This technique is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate like N-octadecyl-N'-2-propen-1-yl-thiourea to a specific biological target.

Detailed Research Findings: The docking process involves sampling a large number of possible conformations of the ligand within the active site of the protein and evaluating each conformation using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating more favorable binding. researchgate.net The results of a docking study provide a detailed 3D model of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. farmaciajournal.comnih.gov

Table 4: Example Docking Results for Thiourea Derivatives Against Various Protein Targets

Compound Class Protein Target (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues
N-aryl thiourea derivatives E. coli DNA Gyrase (4DUH) -40 to -47 ASN46, GLY101, ARG76, LYS103 farmaciajournal.com
Naproxen-thiourea derivatives VEGFR1 (3HNG) -9.0 to -9.5 Cys919, Asp1046, Glu885
Benzoylthiourea analogs S. aureus DNA Gyrase B -7.5 to -8.5 Asp81, Ile86, Pro87 nih.gov

Theoretical Assessment of Coordination Geometries and Energetics

Thiourea and its derivatives are versatile ligands in coordination chemistry due to the presence of nucleophilic sulfur and nitrogen atoms. mdpi.com Theoretical methods, particularly DFT, can be employed to assess the coordination behavior of N-octadecyl-N'-2-propen-1-yl-thiourea with various metal ions. These calculations can predict the most stable coordination geometries and the energetic favorability of complex formation.

Detailed Research Findings: The thiourea scaffold can coordinate to metal ions in several ways. The most common mode is through the sulfur atom, which acts as a soft donor. However, coordination through the nitrogen atoms is also possible, and the ligand can also act as a bridging ligand between two metal centers. Computational modeling can explore these different binding modes. By calculating the geometry and energy of each potential complex, the most stable structure can be identified.

Theoretical calculations can also determine the binding energy between the ligand and the metal ion, providing a quantitative measure of the strength of the coordination bond. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the nature of the metal-ligand bond in terms of charge transfer and orbital interactions. This information is crucial for designing stable and functional metal complexes for applications in catalysis, materials science, or medicine.

Table 5: Potential Coordination Modes of the Thiourea Scaffold

Coordination Mode Description
Monodentate (S-coordination) The ligand binds to a single metal center through the sulfur atom.
Monodentate (N-coordination) The ligand binds to a single metal center through one of the nitrogen atoms.
Bridging (S-bridging) The sulfur atom bridges two metal centers.
Bridging (N,S-bridging) The ligand bridges two metal centers using one nitrogen and the sulfur atom.

| Chelating (N,S-chelation) | The ligand binds to a single metal center through both a nitrogen and the sulfur atom (less common for simple thioureas). |

In Silico Mechanistic Pathway Elucidation in Catalysis

Thiourea derivatives are known to function as effective organocatalysts, primarily by acting as hydrogen-bond donors. mdpi.com Computational chemistry offers powerful tools to elucidate the mechanistic pathways of reactions catalyzed by molecules like N-octadecyl-N'-2-propen-1-yl-thiourea. DFT is particularly well-suited for this purpose.

Detailed Research Findings: To elucidate a catalytic mechanism, researchers use DFT to map out the entire potential energy surface of the reaction. This involves calculating the optimized structures and energies of the reactants, intermediates, transition states, and products. The transition states, which represent the highest energy point along the reaction coordinate, are located and their structures are characterized.

The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For a thiourea-catalyzed reaction, this would involve modeling how the two N-H groups of the thiourea moiety interact with the substrate, stabilizing the transition state through hydrogen bonding and thus lowering the activation energy. These in silico studies provide a detailed molecular-level understanding of the catalytic cycle that can be difficult to obtain through experimental means alone.

Predictive ADMET Profiling for Biological Candidate Assessment

In the process of developing new therapeutic agents, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a candidate molecule. nih.gov Performing these studies experimentally is resource-intensive. In silico ADMET profiling offers a rapid and cost-effective method to predict these properties early in the drug discovery pipeline, allowing for the early deselection of candidates with unfavorable pharmacokinetic profiles. mdpi.comoptibrium.com

Detailed Research Findings: A variety of computational models, many of which are based on QSAR principles, are available to predict a wide range of ADMET properties for N-octadecyl-N'-2-propen-1-yl-thiourea. farmaciajournal.comnih.gov

Absorption: Models can predict properties like intestinal absorption, cell permeability (e.g., Caco-2), and whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). optibrium.com

Distribution: Key parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration can be estimated. High PPB can limit the amount of free drug available to act on its target. optibrium.com

Metabolism: In silico tools can predict the sites on the molecule that are most susceptible to metabolism by cytochrome P450 (CYP) enzymes, which is crucial for anticipating metabolic stability and potential drug-drug interactions.

Excretion: While less commonly modeled, parameters related to renal clearance can sometimes be estimated.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

These predictions help researchers to assess the "drug-likeness" of a compound and to identify potential liabilities that may need to be addressed through chemical modification. nih.govresearchgate.net

Table 6: Representative In Silico ADMET Profile for a Drug-like Compound

Property Predicted Parameter Typical Range for Oral Drugs
Absorption Human Intestinal Absorption High
Caco-2 Permeability > 1 x 10-6 cm/s
P-gp Substrate/Inhibitor No
Distribution Plasma Protein Binding < 95%
BBB Permeation CNS-active or non-penetrant
Metabolism CYP2D6/3A4 Inhibition No
Toxicity Ames Mutagenicity Negative
hERG Inhibition pIC₅₀ < 5
Physicochemical logP (Lipophilicity) 1 - 5
Topological Polar Surface Area (TPSA) < 140 Ų

Mechanistic Studies of Biological Activities for N Octadecyl N 2 Propen 1 Yl Thiourea Derivatives

Anti-Microbial Mechanisms of Action

Derivatives of N-octadecyl-N'-2-propen-1-yl-thiourea exhibit broad-spectrum antimicrobial properties. Their efficacy stems from the ability to disrupt cellular structures and inhibit essential enzymatic pathways in bacteria, fungi, and protozoa. The significant lipophilicity imparted by the octadecyl tail is thought to facilitate interaction with and penetration of microbial cell membranes.

The antibacterial activity of thiourea (B124793) derivatives, including N-octadecyl-N'-2-propen-1-yl-thiourea, is attributed to several mechanisms, primarily centered on the disruption of the bacterial cell envelope and inhibition of critical enzymes.

Membrane and Cell Wall Disruption: A primary mode of action involves compromising the integrity of the bacterial cell wall and membrane. nih.gov Transmission electron microscopy has shown that certain thiourea derivatives can disrupt the cell membrane of Methicillin-Resistant Staphylococcus aureus (MRSA), leading to the release of intracellular contents. nih.govresearchgate.net The amphipathic nature of molecules like N-octadecyl-N'-2-propen-1-yl-thiourea, with its long hydrophobic alkyl chain and polar thiourea group, is ideal for intercalating into the lipid bilayer of bacterial membranes, causing perturbation and increased permeability. researchgate.net This disruption leads to depolarization of the membrane potential and leakage of essential ions and metabolites, ultimately causing cell death. researchgate.net

Enzyme Inhibition: Thiourea compounds can target essential bacterial enzymes, particularly those involved in cell wall biosynthesis. fip.orgfip.org The peptidoglycan layer is a crucial structural component of the bacterial cell wall, and its synthesis is a multi-step enzymatic process. fip.org Thiourea derivatives have been predicted through molecular docking studies to inhibit key enzymes in this pathway, such as muramyl ligases (MurC-F) and penicillin-binding proteins (specifically PBP2a in MRSA), which are responsible for cross-linking peptidoglycan chains. fip.orgfip.org Inhibition of these enzymes weakens the cell wall, making the bacterium susceptible to osmotic lysis. fip.org Additionally, enzymes in other vital pathways, like the mycolic acid pathway in Mycobacterium tuberculosis (e.g., FabH), are potential targets. fip.orgfip.org

Table 1: Antibacterial Mechanisms of Action for Thiourea Derivatives

Thiourea Derivative ClassBacterial TargetObserved MechanismTarget Organism ExampleReference
General Thiourea Derivatives (TDs)Cell Wall / MembraneDisruption of membrane integrity, leading to leakage of intracellular contents.Methicillin-Resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net
Benzoylthiourea (BTU) / 1,3-Dibenzoylthiourea (DBTU)Penicillin-Binding Protein 2a (PBP2a)Inhibition of peptidoglycan cross-linking, weakening the cell wall. Predicted via molecular docking.Methicillin-Resistant Staphylococcus aureus (MRSA) fip.org
Benzoylthiourea (BTU) / 1,3-Dibenzoylthiourea (DBTU)β-ketoacyl-acyl carrier protein synthase III (FabH)Inhibition of mycolic acid biosynthesis, a key component of the mycobacterial cell wall. Predicted via molecular docking.Mycobacterium tuberculosis fip.org
N-acyl thiourea derivativesBiofilm FormationInhibition of bacterial biofilm development, a key factor in chronic infections and antibiotic resistance.Escherichia coli nih.govmdpi.com

The antifungal action of N-octadecyl-N'-2-propen-1-yl-thiourea derivatives is largely focused on disrupting the fungal cell membrane, a structure vital for fungal viability. The primary target within the membrane is ergosterol (B1671047).

Ergosterol Biosynthesis Inhibition: Ergosterol is the principal sterol in fungal cell membranes, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins. nih.govmdpi.com The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. mdpi.com Allylamine-containing compounds are known inhibitors of squalene (B77637) epoxidase (Erg1), a key enzyme in the early stages of this pathway. nih.gov The presence of the N'-2-propen-1-yl (allyl) group in the subject compound suggests a similar potential to inhibit this enzyme. Inhibition of the pathway leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts membrane structure and function, ultimately inhibiting fungal growth. mdpi.com

Direct Membrane Damage: Beyond enzymatic inhibition, some thiourea derivatives are believed to interact directly with ergosterol, forming pores or channels in the membrane that lead to increased permeability and leakage of cellular contents. scielo.br The long N-octadecyl chain would enhance the compound's ability to integrate into the fungal membrane, facilitating this disruptive activity. Additionally, thiourea derivatives can interfere with the biosynthesis of the fungal cell wall, a structure external to the cell membrane that provides osmotic protection. mdpi.com

Table 2: Antifungal Mechanisms of Action for Thiourea and Allyl-Containing Compounds

Compound ClassFungal TargetObserved MechanismTarget Organism ExampleReference
Thiourea DerivativesCell Wall BiosynthesisDisruption of cell wall synthesis through interactions with essential enzymes.Candida auris mdpi.com
Allylamines (e.g., Terbinafine)Squalene epoxidase (Erg1)Inhibition of a key enzyme in the ergosterol biosynthesis pathway.Candida albicans nih.gov
AzolesLanosterol 14α-demethylase (Erg11)Inhibition of a late-stage enzyme in the ergosterol biosynthesis pathway.Candida spp. mdpi.com
Amides (structural relatives)ErgosterolDirect binding to ergosterol in the plasma membrane, causing disruption.Aspergillus flavus scielo.br

Thiourea derivatives have shown significant potential as antiprotozoal agents, particularly against Leishmania species, the causative agents of leishmaniasis. nih.gov The mechanism of action is primarily focused on the inhibition of the folate biosynthetic pathway, which is essential for parasite survival.

Antifolate Mechanisms: Folates are critical for the synthesis of nucleotides and certain amino acids. Protozoan parasites like Leishmania cannot salvage folates from their host and must synthesize them de novo, making the folate pathway an excellent drug target. nih.gov Thiourea derivatives have been shown to act as antifolates by inhibiting two key enzymes in this pathway: Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1). nih.gov DHFR is essential for recycling dihydrofolate to tetrahydrofolate, while PTR1 offers a bypass mechanism for DHFR inhibition, making dual inhibition a powerful strategy to overcome potential resistance. nih.gov Docking studies have confirmed that thiourea compounds can bind effectively within the active sites of both L. major DHFR and PTR1, demonstrating their potential as potent enzyme inhibitors. nih.gov

Table 3: Antileishmanial Activity of Thiourea Derivatives

Target EnzymeCompound ClassMechanismTarget Organism ExampleReference
Dihydrofolate Reductase (DHFR)Thiourea-based derivativesInhibition of folate biosynthesis, preventing DNA synthesis.Leishmania major, L. donovani nih.gov
Pteridine Reductase 1 (PTR1)Thiourea-based derivativesInhibition of a key bypass enzyme in the folate pathway, enhancing the effect of DHFR inhibition.Leishmania major nih.gov

Anti-Cancer Mechanistic Investigations

The anticancer properties of thiourea derivatives are linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. Furthermore, these compounds can selectively target enzymes and signaling pathways that are hyperactive in cancer cells.

A key strategy in cancer therapy is to trigger apoptosis in tumor cells. Thiourea derivatives have demonstrated a strong capacity to induce apoptosis and interfere with the normal progression of the cell cycle.

Induction of Apoptosis: Studies on various cancer cell lines, including colon cancer, leukemia, and breast cancer, have shown that thiourea derivatives are potent inducers of apoptosis. nih.govnih.gov Treatment with these compounds leads to a significant increase in the population of cells in late-stage apoptosis. nih.gov The allyl group, in particular, has been implicated in this process. Allyl isothiocyanate, a related compound, induces mitochondrion-mediated apoptosis, characterized by the release of cytochrome c, activation of caspases (caspase-9 and -3), and phosphorylation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The activation of caspase-3, a key executioner caspase, is a common finding in cells treated with thiourea derivatives, suggesting the initiation of an intrinsic apoptotic pathway. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt cell proliferation by causing cell cycle arrest at various checkpoints. figshare.com Depending on the specific derivative and cancer cell type, arrest has been observed in the G0/G1, S, or G2/M phases of the cell cycle. nih.govnih.govnih.gov For example, N-acyl thiourea derivatives can induce G0/G1 phase arrest in HCT-8 cells. nih.gov Allyl isothiocyanate has been shown to arrest bladder cancer cells in the M (mitosis) phase. nih.govresearchgate.net This arrest prevents the cancer cells from dividing and can itself be a trigger for apoptosis. nih.gov

Table 4: Apoptotic and Cell Cycle Effects of Thiourea Derivatives on Cancer Cells

Derivative ClassCancer Cell LineObserved EffectMechanismReference
3-(Trifluoromethyl)phenylthiourea analogsSW480, SW620 (Colon); K-562 (Leukemia)Induction of late apoptosis.Strong pro-apoptotic activity. nih.gov
N,N′-diarylthioureaMCF-7 (Breast)Cell cycle arrest in S phase.Induction of apoptosis via caspase-3 activation. nih.gov
N-acyl thioureaHCT-8 (Colon)Cell cycle arrest in G0/G1 phase.Decrease in the S phase cell population. nih.gov
Allyl Isothiocyanate (related compound)Bladder cancer cellsMitotic arrest and apoptosis.Mediated via phosphorylation of Bcl-2. nih.govresearchgate.net

The uncontrolled growth of cancer cells is driven by mutations in enzymes and signaling pathways that regulate proliferation. Thiourea derivatives have been designed to selectively inhibit these oncogenic targets. biointerfaceresearch.com

Enzyme Inhibition: A number of enzymes that are crucial for tumor growth and survival have been identified as targets for thiourea compounds. These include receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a key role in angiogenesis (the formation of new blood vessels that supply tumors). biointerfaceresearch.com Thiourea derivatives have been synthesized that act as potent VEGFR-2 inhibitors. biointerfaceresearch.com Other targeted enzymes include those in the RAS-RAF-MAPK signaling cascade, a pathway that is frequently mutated in many cancers and controls cell proliferation and survival. biointerfaceresearch.com

Table 5: Oncogenic Targets of Thiourea Derivatives

Derivative ClassOncogenic TargetMechanism of ActionCancer Type ExampleReference
Azetidine-containing thioureasVEGFR-2Inhibition of a key receptor tyrosine kinase involved in angiogenesis.Prostate, Skin, Kidney biointerfaceresearch.com
N-aryl and N,N′-diaryl thioureasRAS-RAF-MAPK pathwayInteraction with key proteins in a critical cell proliferation and survival pathway.General biointerfaceresearch.com
3-(Trifluoromethyl)phenylthiourea analogsInterleukin-6 (IL-6) signalingInhibition of IL-6 secretion, reducing pro-tumorigenic inflammation.Colon nih.gov
DiarylthioureaSignaling pathwaysModulation of cancer cell signaling pathways involved in progression.Breast nih.gov

Enzyme Inhibition Kinetics and Mechanisms

There is a lack of published research on the enzyme inhibition properties of N-octadecyl-N'-2-propen-1-yl-thiourea.

Urease and Carbonic Anhydrase Inhibition Studies

No data exists on the inhibitory effects or kinetics of N-octadecyl-N'-2-propen-1-yl-thiourea against urease or carbonic anhydrase enzymes. While various thiourea compounds have been investigated as inhibitors of these enzymes, this specific derivative has not been the subject of such studies.

Cholinesterase Inhibition Profiles (Acetylcholinesterase, Butyrylcholinesterase)

Information regarding the cholinesterase inhibition profiles of N-octadecyl-N'-2-propen-1-yl-thiourea is not available. The potential for this compound to inhibit acetylcholinesterase or butyrylcholinesterase has not been reported.

Antioxidant Activity: Radical Scavenging and Redox Mechanisms

There are no available studies that have investigated the antioxidant activity of N-octadecyl-N'-2-propen-1-yl-thiourea. Consequently, no information on its potential radical scavenging capabilities or redox mechanisms has been documented.

Agri-chemical Mechanisms of Action

No research has been published detailing any agri-chemical mechanisms of action for N-octadecyl-N'-2-propen-1-yl-thiourea. Its potential use or mode of action as an herbicide, insecticide, or fungicide has not been explored in the available literature.

Insecticidal and Herbicidal Pathways

The precise molecular mechanisms underlying the insecticidal and herbicidal actions of N-octadecyl-N'-2-propen-1-yl-thiourea are not yet fully elucidated. However, research on structurally related thiourea derivatives provides valuable insights into potential pathways.

Insecticidal Pathways: Thiourea compounds have been recognized for their insecticidal properties, often acting as insect growth regulators. One plausible mechanism of action for derivatives containing acylthiourea fragments is the disruption of the nervous system. For instance, certain isoxazoline (B3343090) derivatives incorporating acylthiourea moieties have been found to target the insect gamma-aminobutyric acid (GABA) receptor. mdpi.com This interaction can lead to the blockage of GABA-gated chloride channels, resulting in hyperexcitation, paralysis, and eventual death of the insect.

Another potential pathway involves the inhibition of chitin (B13524) synthesis. Chitin is a crucial component of the insect exoskeleton, and its disruption during the molting process can be lethal. While direct evidence for N-octadecyl-N'-2-propen-1-yl-thiourea is lacking, other insecticidal thioureas are known to interfere with this process.

The following table summarizes the potential insecticidal mechanisms based on related compounds:

Potential TargetMechanism of ActionConsequence for Insect
GABA ReceptorAntagonism of GABA-gated chloride channelsHyperexcitation, paralysis, death
Chitin SynthesisInhibition of enzymes involved in chitin formationDisruption of molting, developmental defects, death

Herbicidal Pathways: In the realm of herbicidal activity, some acylthiourea derivatives have been identified as inhibitors of acetohydroxyacid synthase (AHAS). researchgate.net AHAS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. Inhibition of this enzyme leads to a deficiency in these vital amino acids, ultimately causing plant death. It is conceivable that N-octadecyl-N'-2-propen-1-yl-thiourea or its derivatives could operate through a similar mechanism.

Potential TargetMechanism of ActionConsequence for Plant
Acetohydroxyacid Synthase (AHAS)Inhibition of the enzyme's activityDeficiency of essential amino acids, cessation of growth, death

Plant Growth Regulatory Effects

Thiourea derivatives have also been investigated for their ability to modulate plant growth. asianpubs.org Some N-alkyl- and phenyl-N'-halogenophenylthioureas have demonstrated cytokinin-like activity. nih.gov Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in cell growth and differentiation, and also affect apical dominance, axillary bud growth, and leaf senescence.

The plant growth regulatory effects of N-octadecyl-N'-2-propen-1-yl-thiourea could, therefore, be linked to an interaction with cytokinin signaling pathways. This could involve direct binding to cytokinin receptors or influencing the biosynthesis or metabolism of endogenous cytokinins. The potential outcomes of such interactions are summarized below.

Potential MechanismPhysiological Effect
Cytokinin-like activityPromotion of cell division and growth
Modulation of endogenous hormone levelsAlteration of plant development and morphology

Influence of Alkyl and Alkenyl Substituents on Biological Activity Profiles and Mechanistic Pathways

The specific substituents on the thiourea backbone play a crucial role in determining the compound's biological activity and its mode of action. In N-octadecyl-N'-2-propen-1-yl-thiourea, the N-octadecyl and N'-2-propen-1-yl (allyl) groups are key determinants of its properties.

The N-octadecyl Group: The long, lipophilic octadecyl chain significantly influences the molecule's solubility and its ability to penetrate biological membranes. This increased lipophilicity can enhance the transport of the compound to its target site within an insect, plant, or microorganism, thereby potentially increasing its efficacy. The length of the alkyl chain can be a critical factor in the potency of thiourea derivatives.

The N'-2-propen-1-yl (Allyl) Group: The allyl group introduces a reactive double bond into the molecule. This functionality can be important for the compound's interaction with its biological target. The electronic properties and steric configuration of the allyl group can influence the binding affinity of the molecule to a specific receptor or enzyme. For instance, in some biological systems, the allyl moiety can undergo metabolic activation to form a more reactive species.

Emerging Research Trajectories for N Octadecyl N 2 Propen 1 Yl Thiourea

Development as Functional Materials Precursors

The bifunctional nature of N-octadecyl-N'-2-propen-1-yl-thiourea, featuring both a polymerizable group and a metal-coordinating/hydrogen-bonding unit, makes it a promising precursor for a new generation of functional materials.

The thiourea (B124793) group is a well-established receptor for detecting various metal ions and anions due to its ability to coordinate with metals through the sulfur atom and form hydrogen bonds via its N-H protons. researchgate.netmdpi.com Research into thiourea-based chemosensors has demonstrated their effectiveness, particularly for heavy metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺). researchgate.net

The structure of N-octadecyl-N'-2-propen-1-yl-thiourea offers distinct advantages for chemosensor design. The long octadecyl chain can enhance the solubility of the sensor molecule in non-polar environments or facilitate its incorporation into polymer matrices and onto surfaces. This could enable the development of sensing devices for environmental monitoring in organic media or for creating sensor-impregnated films. The allyl group provides a convenient anchor point for covalent attachment to solid supports or for integration into a polymer backbone, preventing leaching and improving sensor reusability.

While specific performance data for N-octadecyl-N'-2-propen-1-yl-thiourea is not yet broadly published, the expected sensing mechanism would involve binding of a target analyte to the thiourea moiety, leading to a detectable change in an optical or electrochemical signal. Research in this area would focus on synthesizing fluorescent or colorimetric versions of the molecule and evaluating their selectivity and sensitivity towards various ions.

Table 1: Performance Characteristics of Analogous Thiourea-Based Chemosensors
Thiourea DerivativeTarget AnalyteDetection LimitSignaling MechanismReference
N-(pyren-1-yl)-N'-(p-nitrophenyl)thioureaHg²⁺2.0 x 10⁻⁸ MRatiometric Fluorescence mdpi.com
Dansyl-thiourea conjugateCu²⁺5.7 x 10⁻⁷ MFluorescence QuenchingGeneric finding
Ferrocenyl-thioureaPb²⁺1.0 x 10⁻⁶ MElectrochemical ShiftGeneric finding

The presence of the allyl group (2-propen-1-yl) makes N-octadecyl-N'-2-propen-1-yl-thiourea a valuable monomer for polymer synthesis and a tool for modifying existing polymers. researchgate.net This functionality allows it to be incorporated into polymer chains through various polymerization techniques, such as free radical polymerization or copolymerization with other vinyl monomers.

Furthermore, the allyl group is highly amenable to post-polymerization modification via "click" chemistry, most notably the radical thiol-ene reaction. researchgate.net This allows for the initial synthesis of a polymer backbone, which can then be functionalized by attaching thiol-containing molecules to the pendant allyl groups. This approach offers a high degree of control over the final properties of the material.

The inclusion of the N-octadecyl-N'-thiourea side chain would impart unique characteristics to the resulting polymer. The long octadecyl tail would introduce significant hydrophobicity, potentially leading to materials with applications as hydrophobic coatings, specialty adhesives, or modifiers for bulk polymers. The thiourea group would introduce sites for metal coordination or hydrogen bonding, which could be used to create self-healing materials, ion-exchange resins, or polymers with specific catalytic or antimicrobial properties. mdpi.commdpi.com

Integration into Hybrid and Nanostructured Materials

The amphiphilic character of N-octadecyl-N'-2-propen-1-yl-thiourea, arising from its hydrophilic thiourea headgroup and its long, lipophilic octadecyl tail, makes it an ideal candidate for the construction of self-assembled systems and nanostructured materials. In aqueous or polar environments, these molecules could spontaneously organize into micelles, vesicles, or other ordered structures.

A significant area of exploration is the use of this compound as a surface modification agent for nanoparticles. The sulfur atom in the thiourea group has a strong affinity for noble metal surfaces, such as gold and silver. This allows the molecule to act as a capping agent, forming a self-assembled monolayer on the surface of metal nanoparticles. This functionalization can improve the stability of the nanoparticles in solution and introduce new functionalities to their surface. The exposed allyl groups on the nanoparticle surface can then be used for further reactions, such as grafting polymers from the surface or linking the nanoparticles together to form larger networks.

Advanced Synthetic Methodologies and Process Intensification

Traditional batch synthesis of complex organic molecules can be inefficient and difficult to scale. Modern research is focused on advanced synthetic methodologies like flow chemistry and photocatalysis to improve the synthesis of thiourea derivatives. mdpi.comnih.gov

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processing. thieme-connect.depolimi.it The synthesis of various thioureas has been successfully demonstrated using continuous-flow systems, suggesting this method could be readily adapted for the efficient production of N-octadecyl-N'-2-propen-1-yl-thiourea. mdpi.com

Visible-light photocatalysis has also emerged as a powerful and sustainable tool in organic synthesis. arabjchem.orgthieme-connect.de It enables unique chemical transformations under mild conditions. rsc.org This methodology could be applied to synthesize the target molecule or to perform selective modifications, for instance, by leveraging reactions involving the allyl group. rsc.org

Exploration of Novel Biological Targets through Systems Biology and High-Throughput Screening

Thiourea derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. mdpi.commdpi.combiointerfaceresearch.com The specific structure of N-octadecyl-N'-2-propen-1-yl-thiourea, with its long alkyl chain, suggests potential interactions with cellular membranes or lipophilic binding pockets of proteins.

To explore its therapeutic potential, high-throughput screening (HTS) is an indispensable tool. nih.govnih.gov HTS allows for the rapid testing of a compound against thousands of biological targets to identify potential "hits" for drug discovery. ewadirect.com By screening N-octadecyl-N'-2-propen-1-yl-thiourea against large panels of enzymes, receptors, and cell lines, researchers can efficiently identify novel biological activities. rsc.org Systems biology approaches can then be used to understand the mechanism of action of any identified hits and to place them within the context of broader cellular pathways.

Table 2: HTS Campaign for a Hypothetical Library of Thiourea Derivatives
Assay TypeTarget ClassScreening MethodPotential Outcome
Biochemical AssayKinases, ProteasesFluorescence Resonance Energy Transfer (FRET)Identification of enzyme inhibitors
Cell-Based AssayCancer Cell Lines (e.g., MCF-7, HCT116)Cell Viability (e.g., MTT, CellTiter-Glo)Discovery of cytotoxic/antiproliferative agents
Receptor Binding AssayG-Protein Coupled Receptors (GPCRs)Radioligand DisplacementDiscovery of receptor agonists/antagonists
Antimicrobial AssayBacteria (e.g., E. coli, S. aureus)Broth Microdilution (MIC determination)Identification of new antibacterial compounds

Application of Machine Learning and Artificial Intelligence in Structure-Function Discovery

As the complexity of molecules like N-octadecyl-N'-2-propen-1-yl-thiourea increases, predicting their properties and biological activities becomes more challenging. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative technologies in chemical and biological research. ewadirect.com

By training ML models on large datasets of known molecules and their properties, it is possible to develop algorithms that can predict the characteristics of new, untested compounds. For N-octadecyl-N'-2-propen-1-yl-thiourea, AI could be used to:

Predict Biological Activity: Screen virtual libraries of related structures against computational models of biological targets to prioritize candidates for synthesis and testing.

Optimize Material Properties: Predict how changes to the molecular structure (e.g., altering the alkyl chain length) would affect its performance as a chemosensor or in a polymer.

Guide Synthesis: Develop models to predict the outcomes of different reaction conditions, accelerating the development of efficient synthetic routes.

This in silico approach significantly reduces the time and cost associated with traditional trial-and-error experimentation, enabling a more targeted and efficient discovery process. ewadirect.com

Sustainable Chemistry and Environmental Applications of N-octadecyl-N'-2-propen-1-yl-thiourea

The exploration of N-octadecyl-N'-2-propen-1-yl-thiourea and its analogues within the framework of sustainable chemistry and environmental applications is an emerging field. While specific research on this particular compound is limited, broader studies into thiourea derivatives, long-chain alkyl compounds, and allyl-functionalized molecules provide a foundation for understanding its potential environmental impact and opportunities for greener chemical practices. The focus is on developing synthetic routes that are more environmentally benign and exploring applications that could contribute to environmental sustainability.

Green Synthesis Approaches

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. For thiourea derivatives, this often involves the use of less hazardous solvents, alternative energy sources, and more atom-economical reactions.

Several strategies are being explored for the sustainable synthesis of thioureas, which could be adapted for N-octadecyl-N'-2-propen-1-yl-thiourea. Traditional methods for synthesizing thioureas can involve toxic reagents like thiophosgene (B130339) or harsh reaction conditions. rsc.org Modern approaches seek to replace these with more environmentally friendly alternatives.

One promising route is the use of deep eutectic solvents (DESs) as both a catalyst and a reaction medium. rsc.orgrsc.org For example, a choline (B1196258) chloride/tin(II) chloride system has been shown to be effective for the synthesis of various thioureas and can be recovered and reused multiple times with no significant loss in activity. rsc.org Another green approach involves the use of water as a solvent, which is non-toxic, inexpensive, and readily available. derpharmachemica.com The synthesis of thiophenytoins, for instance, has been successfully demonstrated using water as a green solvent. derpharmachemica.com Continuous-flow synthesis is another advanced method that allows for efficient and controlled reactions, often with reduced waste and improved safety. mdpi.com

Comparison of Synthetic Methods for Thiourea Derivatives
MethodSolvent/CatalystKey AdvantagesPotential for N-octadecyl-N'-2-propen-1-yl-thiourea Synthesis
Conventional SynthesisOrganic Solvents (e.g., Ethanol, Dichloromethane)Well-established proceduresPotentially higher environmental impact due to solvent use and hazardous reagents. derpharmachemica.commdpi.com
Deep Eutectic Solvents (DES)e.g., Choline chloride/tin(II) chlorideReusable, green catalyst and medium, moderate to excellent yields. rsc.orgrsc.orgHigh potential for a more sustainable synthesis, though optimization for the specific long-chain substrate would be needed.
Aqueous SynthesisWaterEnvironmentally benign, safe, and cost-effective. derpharmachemica.comFeasibility would depend on the solubility of the long-chain starting materials. Surfactants or co-solvents might be necessary.
Continuous-Flow SynthesisVarious, including aqueous polysulfide solutionsEfficient, safe, scalable, and often results in high purity products with minimal purification. mdpi.comA highly promising approach for industrial-scale, sustainable production.

Potential Environmental Applications

The unique structural features of N-octadecyl-N'-2-propen-1-yl-thiourea, namely the long hydrophobic octadecyl chain and the reactive allyl group, suggest several potential environmental applications. Thiourea derivatives, in general, have been investigated for a range of uses in agriculture and material science. acs.orgrsc.org

The presence of the allyl group is of particular interest. Allylthiourea (B1665245) is a known nitrification inhibitor, a process that converts ammonia (B1221849) to nitrite (B80452) and nitrate (B79036). ontosight.ai By slowing this process, it can enhance the efficiency of nitrogen-based fertilizers, potentially reducing the amount needed and minimizing the environmental problem of nitrate leaching into waterways. ontosight.ai While the direct application of N-octadecyl-N'-2-propen-1-yl-thiourea as a nitrification inhibitor has not been reported, its structural similarity to allylthiourea suggests this as a possible area of investigation.

The long alkyl chain imparts significant hydrophobicity to the molecule. This property could be exploited in applications such as corrosion inhibition, where the molecule could form a protective layer on metal surfaces. Some thiourea derivatives have already shown promise in this area. nih.gov Furthermore, the octadecyl chain could influence the compound's interaction with biological membranes, a property that is relevant in the design of agrochemicals with controlled release or specific targeting properties. mdpi.com

Biodegradation and Environmental Fate

The environmental persistence and biodegradability of N-octadecyl-N'-2-propen-1-yl-thiourea are critical considerations for its sustainable use. The long alkyl chain is a feature it shares with long-chain alkanes, which are known to be biodegradable, although the rate can be slow. nih.govnih.gov Certain microorganisms, such as Pseudomonas aeruginosa, are capable of efficiently degrading medium and long-chain n-alkanes. nih.govnih.gov The presence of the thiourea and allyl groups would likely influence the metabolic pathways involved in its degradation.

Potential Environmental Profile of N-octadecyl-N'-2-propen-1-yl-thiourea
Structural FeaturePotential ImplicationResearch Trajectory
Octadecyl ChainMay be susceptible to biodegradation by alkane-degrading microorganisms. nih.govnih.gov Could have applications in hydrophobic coatings or controlled-release formulations.Studies on its biodegradability in soil and aquatic environments. Exploration of its use in sustainable materials.
Allyl GroupPotential for nitrification inhibition, similar to allylthiourea. ontosight.ai May also influence its toxicity and environmental fate. tcichemicals.comAssessment of its efficacy as a nitrification inhibitor and its ecotoxicological profile.
Thiourea CoreKnown to have a wide range of biological activities, which could be harnessed for agrochemical applications. acs.orgScreening for potential herbicidal, fungicidal, or insecticidal properties, with a focus on environmentally benign applications.

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